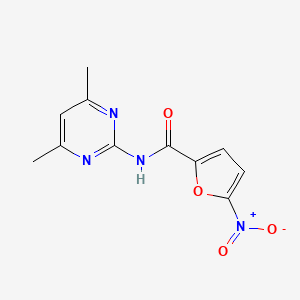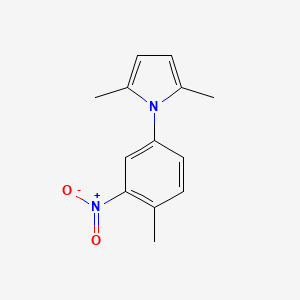
1-(2-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloro-4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline, commonly known as CMTMQ, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized using a multi-step process and has been shown to have various biochemical and physiological effects. In
科学的研究の応用
CMTMQ has been shown to have various scientific research applications, including its use as a fluorescent probe for the detection of metal ions. It has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science. Additionally, CMTMQ has been studied for its potential use as an inhibitor of enzymes involved in various diseases, including cancer and Alzheimer's disease.
作用機序
The mechanism of action of CMTMQ is not fully understood, but it is believed to involve the formation of a complex with the target enzyme or metal ion. This complex formation leads to a change in the enzyme's activity or the metal ion's fluorescence, making it a useful tool for studying enzyme kinetics and metal ion detection.
Biochemical and Physiological Effects:
CMTMQ has been shown to have various biochemical and physiological effects, including its ability to inhibit the activity of enzymes involved in cancer and Alzheimer's disease. It has also been shown to have antioxidant properties and may have potential as a neuroprotective agent. However, further research is needed to fully understand the biochemical and physiological effects of CMTMQ.
実験室実験の利点と制限
One advantage of using CMTMQ in lab experiments is its high sensitivity and selectivity for metal ions. It is also relatively easy to synthesize and purify. However, one limitation is that it can be toxic to cells at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action is not fully understood, which may make it difficult to interpret results.
将来の方向性
There are several future directions for CMTMQ research, including its potential use as a therapeutic agent for cancer and Alzheimer's disease. It may also have applications in materials science and catalysis. Additionally, further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of CMTMQ.
合成法
The synthesis of CMTMQ involves a multi-step process that starts with the reaction of 2-chloro-4-methylbenzoic acid with ethyl acetoacetate in the presence of a base. The resulting product is then cyclized with ammonium acetate to form the tetrahydroquinoline ring. The final step involves the introduction of the benzoyl group onto the nitrogen atom of the ring using acetic anhydride and catalytic amounts of sulfuric acid. The purity of the final product can be improved using recrystallization techniques.
特性
IUPAC Name |
(2-chloro-4-methylphenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-12-8-9-14(15(18)11-12)17(20)19-10-4-6-13-5-2-3-7-16(13)19/h2-3,5,7-9,11H,4,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPXRLPSMWLWCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCCC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2,3,6-trimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5834657.png)
![4-[(4-methoxyphenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5834663.png)




![N-[4-(aminocarbonyl)phenyl]-4-methylbenzamide](/img/structure/B5834682.png)


![N-[2-(4-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5834712.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)acrylamide](/img/structure/B5834721.png)
![1-[3-(4-methoxyphenyl)acryloyl]indoline](/img/structure/B5834735.png)
